(1R,2S)-2-((S)-Amino(carboxy)methyl)cyclopropanecarboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H9NO4 |
|---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
(1R,2S)-2-[(S)-amino(carboxy)methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H9NO4/c7-4(6(10)11)2-1-3(2)5(8)9/h2-4H,1,7H2,(H,8,9)(H,10,11)/t2-,3+,4-/m0/s1 |
InChI Key |
GZOVEPYOCJWRFC-NUNKFHFFSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]1C(=O)O)[C@@H](C(=O)O)N |
Canonical SMILES |
C1C(C1C(=O)O)C(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Diazomethane-Mediated Cyclopropanation
Diazomethane reacts with α,β-unsaturated carbonyl compounds to form cyclopropane rings through a [2+1] cycloaddition mechanism. In the context of (1R,2S)-2-((S)-Amino(carboxy)methyl)cyclopropanecarboxylic acid, methyl 2-formylbenzoate serves as a starting material. When treated with diazomethane (6.00 mmol), the aldehyde group undergoes cyclopropanation to yield methyl 2-((1R,2R)-2-(ethoxycarbonyl)cyclopropyl)benzoate with 89% efficiency. The reaction proceeds under mild conditions (20–25°C) and requires flash chromatography for purification.
Key advantages of this method include:
- High yields (69–89%) for structurally analogous compounds.
- Moderate stereoselectivity , contingent on the geometry of the starting aldehyde.
However, diazomethane’s explosive nature necessitates stringent safety protocols, limiting its industrial applicability.
Sulfonium Ylide-Based Cyclopropanation
A patented method employs tetrahydrothiophenium ylides (VI) to generate cyclopropane carboxylates. The ylide, derived from 1-(carbalkoxymethyl)tetrahydrothiophenium halides (V), reacts with activated olefins (e.g., 2-cyclohexene-1-one) to form the cyclopropane ring. For example, reacting tetrahydrothiophenium carboxymethylide with an α,β-unsaturated ester yields trans-cyclopropane derivatives.
This method offers:
- Superior stereochemical control due to the ylide’s defined geometry.
- Scalability under anhydrous conditions with inert solvents (e.g., chloroform).
A critical limitation is the multi-step synthesis of the ylide precursor, which increases production time and cost.
Stereochemical Control and Functionalization
The (1R,2S) configuration and (S)-aminocarboxymethyl group require enantioselective strategies:
Chiral Auxiliaries and Catalysts
The RSC protocol uses chiral aldehydes to dictate cyclopropane stereochemistry. For instance, (1R,2R)-ethyl 2-phenylcyclopropanecarboxylate is synthesized from benzaldehyde, where the aldehyde’s planar geometry influences the cyclopropane ring’s trans configuration. Similarly, introducing a m-phenoxybenzyl group enhances steric hindrance, favoring the desired (1R,2S) isomer.
Resolution of Racemates
Racemic mixtures of cyclopropane carboxylates are resolved via enzymatic hydrolysis or chiral chromatography. For example, lipase-mediated hydrolysis of ethyl (1RS,2SR)-2-aminocarboxymethylcyclopropanecarboxylate selectively cleaves the (1R,2S) enantiomer, yielding the target compound with >95% enantiomeric excess.
Case Studies and Experimental Data
Diazomethane Route Optimization
| Parameter | Value | Impact on Yield |
|---|---|---|
| Diazomethane Equiv. | 6.00 mmol | Maximizes yield |
| Temperature | 20–25°C | Prevents side reactions |
| Solvent | Hexanes/EtOAc (10%) | Facilitates purification |
Under these conditions, methyl 2-((1R,2R)-2-(ethoxycarbonyl)cyclopropyl)benzoate is obtained in 89% yield.
Ylide-Mediated Synthesis
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Ylide Formation | NaOH, CH₂Cl₂/H₂O, 15–25°C | 82% ylide purity |
| Cyclopropanation | 2-Cyclohexene-1-one, N₂, 50°C | 76% trans isomer |
This method prioritizes stereoselectivity over speed, requiring 16 hours for completion.
Comparative Analysis of Methods
| Method | Yield (%) | Stereoselectivity | Safety | Scalability |
|---|---|---|---|---|
| Diazomethane | 69–89 | Moderate | Hazardous | Laboratory |
| Sulfonium Ylide | 70–82 | High | Moderate | Industrial |
The ylide approach is better suited for large-scale production despite longer reaction times, while diazomethane offers rapid synthesis in controlled environments.
Chemical Reactions Analysis
Types of Reactions
Cis-isomers undergo a variety of chemical reactions, including:
Oxidation: Cis-isomers can be oxidized to form epoxides or diols.
Reduction: Cis-isomers can be reduced to form alkanes.
Substitution: Cis-isomers can undergo substitution reactions where one substituent is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Peracids, potassium permanganate
Reducing agents: Hydrogen gas with a catalyst, sodium borohydride
Bases: Sodium hydroxide, potassium hydroxide
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the oxidation of cis-2-butene with a peracid yields cis-2,3-epoxybutane, while the reduction of cis-2-butene with hydrogen gas produces butane .
Scientific Research Applications
Cis-isomers have a wide range of applications in scientific research:
Chemistry: Cis-isomers are used as intermediates in the synthesis of various organic compounds.
Biology: Cis-isomers play a crucial role in biological systems.
Medicine: Cisplatin, a cis-isomer, is a widely used chemotherapy drug for treating various cancers.
Industry: Cis-isomers are used in the production of polymers, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of cis-isomers depends on their specific structure and the context in which they are used. For example, cisplatin exerts its effects by binding to DNA and forming cross-links, which inhibit DNA replication and transcription, leading to cell death . The molecular targets and pathways involved in the action of cisplatin include DNA, RNA, and various proteins involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Structural Analogs and Stereoisomers
Key Observations:
- Stereochemistry : The (1R,2S) configuration of the target compound confers distinct receptor-binding properties compared to its (1S,2R) stereoisomer.
- Substituent Effects : The trifluoromethyl group in 1211582-12-5 enhances lipophilicity (XLogP: 0.20 vs. -3.40) and metabolic stability.
- Ring Size : Cyclopentane analogs (e.g., 37910-65-9 ) exhibit lower ring strain and altered TPSA (63.32 Ų vs. 101.00 Ų), impacting solubility and target specificity.
Physicochemical Properties
- Hydrophilicity : The target compound’s high TPSA (101.00 Ų) and negative XLogP (-3.40) contrast sharply with chlorophenyl derivatives (XLogP: 2.80).
- Molecular Weight : Cyclopropane derivatives with aromatic substituents (e.g., 1181230-38-5 ) have higher molecular weights (>190 g/mol) due to bulky groups.
Biological Activity
(1R,2S)-2-((S)-Amino(carboxy)methyl)cyclopropanecarboxylic acid, commonly referred to as L-Ccg-I or cyclopropylglycine, is an amino acid derivative notable for its unique structural properties and biological activities. This compound has garnered attention in pharmacological research, particularly for its role as a modulator of various neurotransmitter systems.
- Molecular Formula : C₆H₉NO₄
- Molecular Weight : 159.14 g/mol
- IUPAC Name : (1R,2S)-2-[(S)-amino(carboxy)methyl]cyclopropane-1-carboxylic acid
- SMILES : C1C@@HC@@HN
Biological Activity Overview
The biological activity of this compound primarily involves its interaction with metabotropic glutamate receptors (mGluRs), particularly mGlu2. This interaction is significant for its potential therapeutic applications in neurological disorders.
Key Findings from Research Studies
-
Metabotropic Glutamate Receptor Modulation :
- L-Ccg-I acts as a selective agonist for mGlu2 receptors. It has been characterized as a picomolar agonist with excellent selectivity over other mGlu receptor subtypes, including mGlu3 .
- This selectivity suggests potential applications in treating conditions like anxiety and depression, where modulation of glutamatergic signaling is beneficial.
-
Neuroprotective Effects :
- Studies indicate that L-Ccg-I may exert neuroprotective effects by enhancing the release of neurotrophic factors and reducing oxidative stress in neuronal cells .
- The compound's ability to activate mGlu2 receptors has been linked to improved cognitive function and memory retention in animal models .
- Pharmacokinetics and Bioavailability :
Case Study 1: Cognitive Enhancement in Rodent Models
A study investigated the effects of L-Ccg-I on cognitive performance in rodents subjected to stress-induced memory impairment. Results indicated that administration of L-Ccg-I significantly improved performance in memory tasks compared to control groups, highlighting its potential as a cognitive enhancer.
Case Study 2: Neuroprotection Against Oxidative Stress
In vitro studies demonstrated that L-Ccg-I protects neuronal cells from oxidative damage induced by reactive oxygen species (ROS). The mechanism involves the upregulation of antioxidant enzymes through mGlu2 receptor activation, providing insights into its therapeutic potential for neurodegenerative diseases.
Comparative Analysis of Biological Activity
| Compound | Target Receptor | Activity Level | Selectivity | Notes |
|---|---|---|---|---|
| L-Ccg-I | mGlu2 | Picomolar | High | Neuroprotective effects observed |
| Other Compounds | Various | Varies | Varies | Less selective than L-Ccg-I |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
